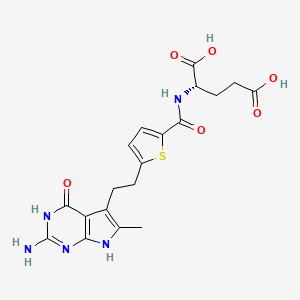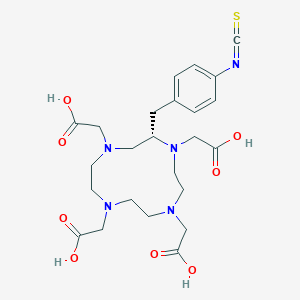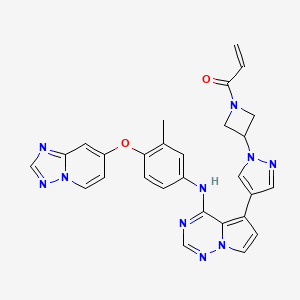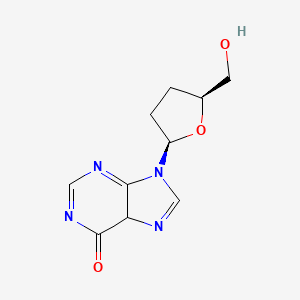
2',3'-Dideoxyinosine;ddI
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[(2R,5S)-5-(HYDROXYMETHYL)OXOLAN-2-YL]-6,9-DIHYDRO-1H-PURIN-6-ONE is a chemical compound known for its significant role in various scientific fields It is a purine nucleoside analog, which means it mimics the structure of naturally occurring nucleosides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,5S)-5-(HYDROXYMETHYL)OXOLAN-2-YL]-6,9-DIHYDRO-1H-PURIN-6-ONE typically involves the condensation of a purine base with a sugar moiety. One common method is the reaction of hypoxanthine with a protected ribose derivative under acidic conditions, followed by deprotection to yield the desired nucleoside.
Industrial Production Methods
Industrial production of this compound often employs enzymatic synthesis, where enzymes like nucleoside phosphorylases catalyze the formation of the nucleoside from a purine base and a sugar phosphate. This method is advantageous due to its high specificity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of oxo derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro form.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic conditions.
Major Products
Oxidation: Oxo derivatives of the nucleoside.
Reduction: Dihydro derivatives.
Substitution: Various substituted nucleosides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, it is studied for its role in cellular processes. As a nucleoside analog, it can be incorporated into DNA or RNA, affecting replication and transcription.
Medicine
Medically, this compound is explored for its antiviral properties. It has shown potential in inhibiting the replication of viruses by interfering with viral DNA synthesis.
Industry
In the industrial sector, it is used in the production of pharmaceuticals and as a precursor for other bioactive compounds.
Mécanisme D'action
The mechanism of action of 9-[(2R,5S)-5-(HYDROXYMETHYL)OXOLAN-2-YL]-6,9-DIHYDRO-1H-PURIN-6-ONE involves its incorporation into nucleic acids. Once incorporated, it can cause chain termination or introduce mutations, thereby inhibiting the replication of viruses. The compound targets viral polymerases and other enzymes involved in nucleic acid synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: Another purine nucleoside with similar structure but different biological activity.
Guanosine: Similar in structure but has different applications and mechanisms of action.
Inosine: Shares structural similarities but is used differently in biological systems.
Uniqueness
What sets 9-[(2R,5S)-5-(HYDROXYMETHYL)OXOLAN-2-YL]-6,9-DIHYDRO-1H-PURIN-6-ONE apart is its specific antiviral activity and its ability to be selectively incorporated into viral DNA, making it a valuable compound in antiviral research and therapy.
Propriétés
Formule moléculaire |
C10H12N4O3 |
|---|---|
Poids moléculaire |
236.23 g/mol |
Nom IUPAC |
9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one |
InChI |
InChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-8,15H,1-3H2/t6-,7+,8?/m0/s1 |
Clé InChI |
HKQSQLIIDRXGLH-KJFJCRTCSA-N |
SMILES isomérique |
C1C[C@@H](O[C@@H]1CO)N2C=NC3C2=NC=NC3=O |
SMILES canonique |
C1CC(OC1CO)N2C=NC3C2=NC=NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



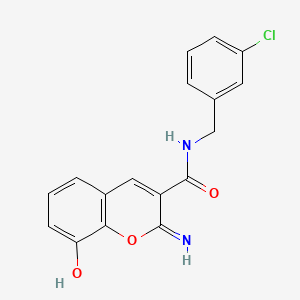
![3-(3-Hydroxyphenyl)-1-methyl-7-[3-(4-methylpiperazin-1-yl)anilino]-1,6-naphthyridin-2-one](/img/structure/B12366706.png)
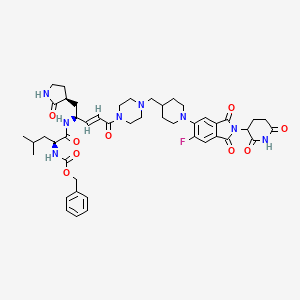
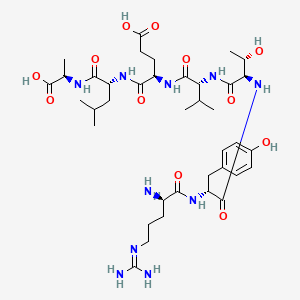

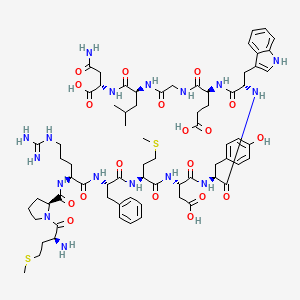
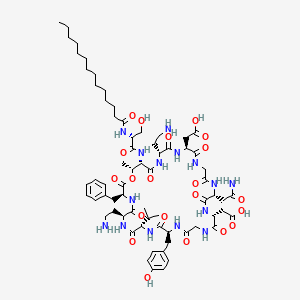
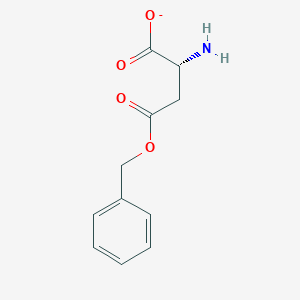
![sodium;[(2R,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] hydrogen phosphate](/img/structure/B12366759.png)

